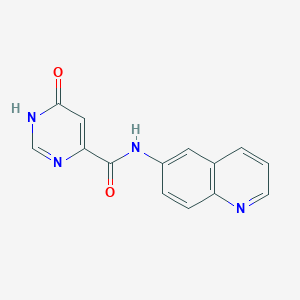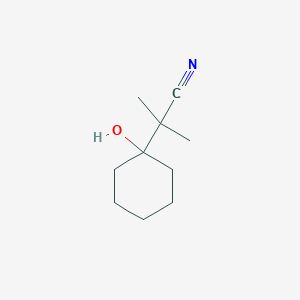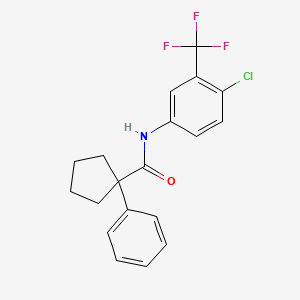![molecular formula C23H23N3O4 B2489647 N-(3,5-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide CAS No. 1251603-11-8](/img/structure/B2489647.png)
N-(3,5-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of heterocyclic derivatives and related compounds often involves multistep reactions, including cyclization and condensation with aromatic aldehydes or furfural. For instance, Banister et al. (1987) describe the formation and X-ray structure determination of related heterocyclic compounds, suggesting similar methodologies could be applied to our compound of interest (Banfield, Fallon, & Gatehouse, 1987). Similarly, Elmuradov et al. (2011) discuss the condensation of dimethyl- and pentamethylene-substituted derivatives with aromatic aldehydes (Elmuradov, Bozorov, & Shakhidoyatov, 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through crystallographic studies. Subasri et al. (2016) provide insights into the crystal structures of similar acetamide compounds, revealing folded conformations and intramolecular hydrogen bonding (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Chemical Reactions and Properties
Chemical reactions involving related compounds often result in the formation of novel heterocyclic structures. For example, Dhakhda et al. (2021) detail the synthesis of pyrimidinylthio acetamides, indicating the potential for diverse reactivity and chemical transformations applicable to our compound (Dhakhda, Bhatt, & Bhatt, 2021).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystallinity, are often determined through X-ray crystallography and spectroscopic techniques. While specific data on the physical properties of "N-(3,5-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide" are not available, studies by Subasri et al. (2016) and others provide a framework for analyzing these properties in related compounds.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, can be inferred from studies on similar compounds. Kataev et al. (2021) discuss the synthesis and conformational analysis of related dihydropyrimidine derivatives, highlighting the influence of structural features on chemical properties (Kataev, Mesheryakova, Mesheryakova, Tyumkina, Khalilov, Lazarev, & Kuznetsov, 2021).
Aplicaciones Científicas De Investigación
Heterocyclic Derivatives and Structural Analysis
The scientific research on compounds structurally related to N-(3,5-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide often focuses on the synthesis, characterization, and application of heterocyclic derivatives. For instance, the study of heterocyclic derivatives of guanidine reveals insights into the formation and X-ray structure determination of related compounds, showcasing their potential in chemical synthesis and material science (Banfield, Fallon, & Gatehouse, 1987).
Radiosynthesis for Imaging
In the field of medical imaging, research has been conducted on the radiosynthesis of selective radioligands for imaging translocator proteins with PET, highlighting the importance of such compounds in the development of diagnostic tools (Dollé, Hinnen, Damont, et al., 2008). These studies underline the role of similar chemical structures in enhancing the precision and efficacy of medical imaging techniques.
Antimicrobial and Cytotoxicity Screening
Further, the synthesis and biological evaluation of new derivatives have been extensively explored for their antimicrobial activity against various pathogens, as well as their cytotoxicity against certain cancer cell lines. Research demonstrates that compounds with related structures exhibit moderate to significant cytotoxic and antibacterial activity, suggesting their potential in the development of new therapeutic agents (Aggarwal, Bansal, Rozas, et al., 2014).
Antimicrobial Agents Synthesis
The creation of pyrimidinone and oxazinone derivatives fused with thiophene rings using specific starting materials has shown promising results as antimicrobial agents, indicating the value of such compounds in addressing resistance issues in antimicrobial therapy (Hossan, Abu-Melha, Al-Omar, et al., 2012).
Photochemistry and Medicinal Chemistry
Investigations into the photochemistry of pyrimidinones and the synthesis of novel heterocyclic compounds with antimicrobial properties further illustrate the broad applicability of these chemical structures in both medicinal chemistry and material science. These studies contribute to the understanding of the chemical behavior of such compounds under various conditions and their potential uses in developing new drugs and materials (Hirai, Yamazaki, Hirokami, et al., 1980).
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-13-4-6-16(7-5-13)21-20-18(12-30-22(20)28)26(23(29)25-21)11-19(27)24-17-9-14(2)8-15(3)10-17/h4-10,21H,11-12H2,1-3H3,(H,24,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTCQEWREFIUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NC4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

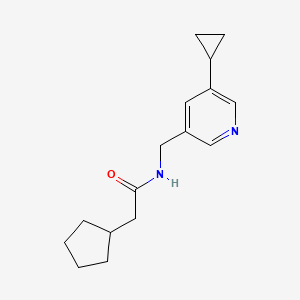

![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2489568.png)
![Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate](/img/structure/B2489569.png)
![tert-Butyl [4-(4-chlorobenzyl)piperidin-4-yl]methylcarbamat](/img/structure/B2489570.png)
![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2489572.png)
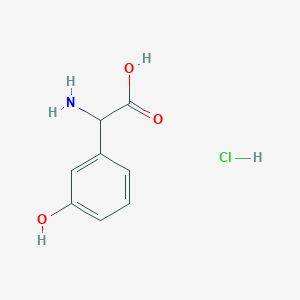
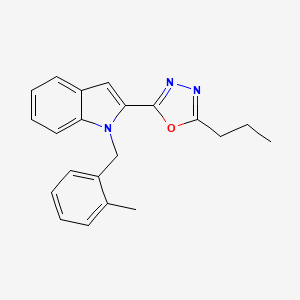
![(Z)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2489576.png)
